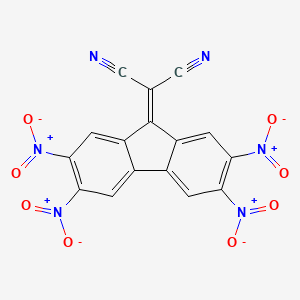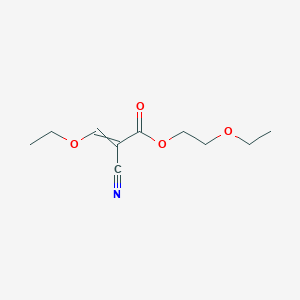![molecular formula C18H13N7O4 B14384263 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-81-1](/img/structure/B14384263.png)
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a dinitrobenzonitrile group through an azo linkage
準備方法
The synthesis of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves a multi-step process:
Synthesis of 8-(Ethylamino)quinoline: This can be achieved by reacting quinoline with ethylamine under suitable conditions.
Diazotization: The 8-(Ethylamino)quinoline is then diazotized using nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dinitrobenzonitrile to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
化学反応の分析
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The nitro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives, amines, and substituted benzonitriles.
科学的研究の応用
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its structural similarity to certain pharmacophores, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the manufacture of dyes and pigments due to its vivid color properties.
作用機序
The mechanism of action of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. The nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
類似化合物との比較
Similar compounds to 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile include other azo dyes and quinoline derivatives. For example:
2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile: This compound has a similar structure but with diethylamino instead of ethylamino, which may affect its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to different chemical and biological properties.
特性
CAS番号 |
89903-81-1 |
|---|---|
分子式 |
C18H13N7O4 |
分子量 |
391.3 g/mol |
IUPAC名 |
2-[[8-(ethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H13N7O4/c1-2-20-15-6-5-14(13-4-3-7-21-18(13)15)22-23-17-11(10-19)8-12(24(26)27)9-16(17)25(28)29/h3-9,20H,2H2,1H3 |
InChIキー |
IQIMNMIDPPPECC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


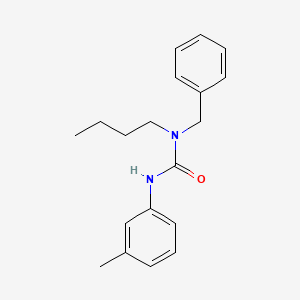
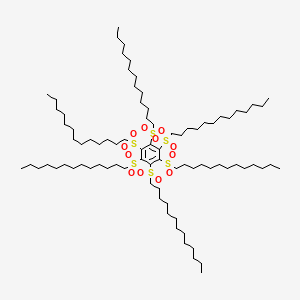
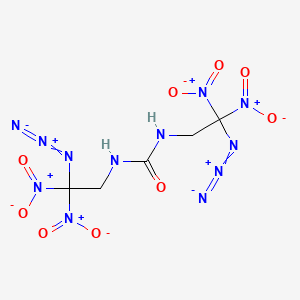
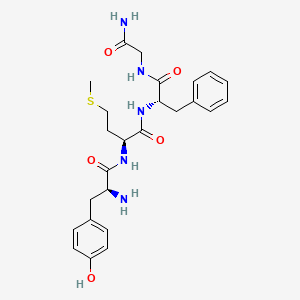
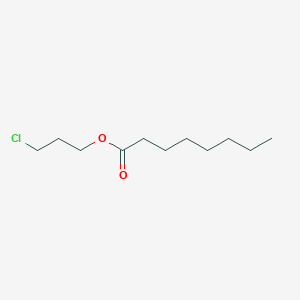
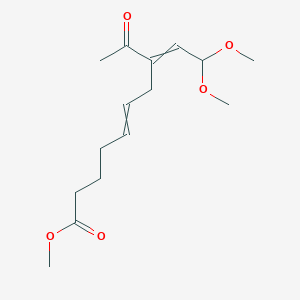
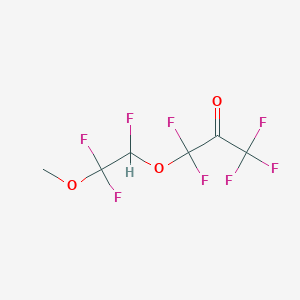
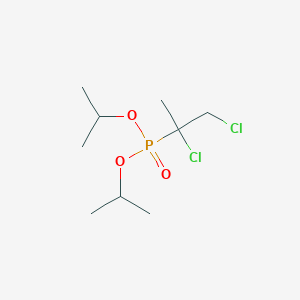
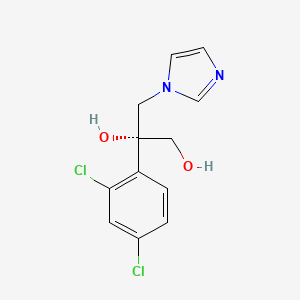

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

